molecular formula C21H26N2O3·HCl B192273 Rauwolscine hydrochloride CAS No. 6211-32-1

Rauwolscine hydrochloride

Cat. No. B192273
CAS RN: 6211-32-1
M. Wt: 390.9 g/mol
InChI Key: PIPZGJSEDRMUAW-UHFFFAOYSA-N
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Description

Rauwolscine hydrochloride, also known as Isoyohimbine hydrochloride, is a natural alkaloid and a specific and reversible α2-adrenergic receptor antagonist . It is a stereoisomer of yohimbine, which potently antagonizes both α1- and α2-adrenergic receptors .


Synthesis Analysis

The synthesis of Rauwolscine hydrochloride involves multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids . A medium chain dehydrogenase/reductase (MDR) has been identified that produces a mixture of four diastereomers of yohimbanes including the well-known yohimbine and rauwolscine .


Molecular Structure Analysis

The molecular formula of Rauwolscine hydrochloride is C21H27ClN2O3 . The exact mass is not available, but the molecular weight is 390.910 .


Chemical Reactions Analysis

The research on Rauwolscine hydrochloride suggests that it involves multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids . A medium chain dehydrogenase/reductase (MDR) has been identified that produces a mixture of four diastereomers of yohimbanes including the well-known yohimbine and rauwolscine .


Physical And Chemical Properties Analysis

The molecular formula of Rauwolscine hydrochloride is C21H27ClN2O3 . The exact mass is not available, but the molecular weight is 390.910 .

Scientific Research Applications

  • Neuroscience - Adrenergic Antagonist

    • Rauwolscine hydrochloride is a potent α2 adrenergic antagonist . It’s used in neuroscience for studying neurotransmission and GPCR Adrenergic Receptors .
    • It’s typically dissolved in DMSO or water for application .
  • Fat Loss and Men’s Health

    • Rauwolscine is often used for fat loss and men’s health . It’s an antagonist of alpha-1 and alpha-2 adrenergic receptors, which is the same mechanism by which yohimbine acts .
  • Blood Vessel and Cardiac Health

    • Rauwolscine is less potent than yohimbine in protecting against adrenaline-induced blood pressure increases .
  • Obesity Treatment

    • Rauwolscine is used for obesity treatment . It’s found in fat burning and workout dietary supplements .
  • Athletic Performance Enhancement

    • Rauwolscine is used to boost physical performance . It’s found in various pre-workout supplements .
  • Sexual Arousal

    • Rauwolscine is used to enhance libido and sexual function . It’s structurally similar to yohimbine, which is used traditionally as a stimulant and aphrodisiac .
  • Serotonin Receptor Modulation

    • Rauwolscine hydrochloride also acts as a receptor antagonist at the serotonin 5-HT2B receptor and as a weak partial agonist at 5-HT1A . This modulation of serotonin receptors could have implications in mood and behavior .
  • Anxiety and Heart Health

    • Rauwolscine may have mixed effects on anxiety and heart health . It can act as a stimulant, potentially triggering anxiety, but it may also counter the effects of high stress and anxiety .
  • Appetite Reduction

    • Rauwolscine may help reduce appetite . This could potentially aid in weight loss efforts .

Safety And Hazards

Rauwolscine hydrochloride should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15+,17+,18+,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPZGJSEDRMUAW-ZKKXXTDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977705
Record name Methyl (16beta,17alpha,20alpha)-17-hydroxyyohimban-16-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rauwolscine hydrochloride

CAS RN

6211-32-1
Record name Rauwolscine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6211-32-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rauwolscine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (16beta,17alpha,20alpha)-17-hydroxyyohimban-16-carboxylate hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate hydrochloride
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Record name .ALPHA.-YOHIMBINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
449
Citations
JC Doxey, AC Lane, AG Roach, NK Virdce - … -Schmiedeberg's archives of …, 1984 - Springer
In the present studies the potency and selectivity of idazoxan (RX 781094) were compared with yohimbine and its diastereoisomers rauwolscine and corynanthine in both functional …
Number of citations: 198 link.springer.com
H De Vos, E Czerwiec, JP De Backer… - European Journal of …, 1991 - Elsevier
The α 2 adrenergic antagonist [ 3 H]rauwolscine binds with comparable nanomolar affinity to α 2 adrenoceptors and the nonadrenergic 5-HT 1a receptor sites in human frontal cortex …
Number of citations: 28 www.sciencedirect.com
I Lues, R Vinke, HJ Schümann - Naunyn-Schmiedeberg's archives of …, 1984 - Springer
… FRG); saralasin: (sarl,alaS)-angiotensin II (Serva, Heidelberg, FRG); corynanthine hydrochloride, (-)-phenylephrine hydrochloride, rauwolscine hydrochloride and serotonin creatinine …
Number of citations: 6 link.springer.com
PB Timmermans, AMC Schoop, HY Kwa… - European Journal of …, 1981 - Elsevier
… 33 Ci/mmol) (Pfizer); rauwolscine hydrochloride and corynanthine hydrochloride (Roth); yohimbine hydrochloride and (--)noradrenaline (Sigma). For animal experiments the drugs were …
Number of citations: 226 www.sciencedirect.com
R Sawyer, P Warnock, JR Docherty - Journal of cardiovascular …, 1985 - journals.lww.com
We examined the blood pressure-lowering effects of the [alpha] 2-adrenoceptor antagonist rauwolscine in anaesthetised spontaneously hypertensive rats (SHR). In the absence of prior …
Number of citations: 19 journals.lww.com
CB Neylon, RJ Summers - British journal of pharmacology, 1985 - ncbi.nlm.nih.gov
Binding of the alpha 2-adrenoceptor antagonist [3H]-rauwolscine was characterized in membrane preparations from the kidneys of mouse, rat, rabbit, dog, and man. In all species, …
Number of citations: 80 www.ncbi.nlm.nih.gov
SP Bottari, A Vokaer, E Kaivez, JP Lescrainier… - American journal of …, 1983 - Elsevier
… (-)-Norepinephrine tartrate, dopamine hydrochloride, and (-)-phenylephrine hydrochloride were purchased from Sigma; rauwolscine hydrochloride, from Karl Roth; and pyrocatechol, …
Number of citations: 24 www.sciencedirect.com
M Holmberg, V Fagerholm, M Scheinin - Neuroscience, 2003 - Elsevier
Behavioral studies on gene-manipulated mice have started to elucidate the neurobiological functions of the α 2C -adrenoceptor (AR) subtype. In this study, we applied quantitative …
Number of citations: 69 www.sciencedirect.com
ME Rassier, RJ Shebuski, BG Zimmerman - European journal of …, 1986 - Elsevier
The purpose of this investigation was to evaluate the in vivo β-adrenoceptor antagonistic properties of urapidil, a new antihypertensive α 1 -adrenoceptor blocking agent. In dogs …
Number of citations: 5 www.sciencedirect.com
DS Martin, C Appelt, MC Rodrigo… - American Journal of …, 1996 - journals.physiology.org
… gic receptor antagonist rauwolscine hydrochloride. Before rauwolscine treatment, air-jet stress caused MAP, HR, and MCFP to increase by 10 t 1 mmHg, 40 t 9 beats/min, and 0.82 ? …
Number of citations: 19 journals.physiology.org

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